Benzenediazonium, 4-chloro-2-nitro-, chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C6H3Cl2N3O2. Diazonium ions contain an -N 2+ group. In the case of benzenediazonium chloride, this is attached to a benzene ring .Chemical Reactions Analysis
Diazonium ions undergo various reactions. In substitution reactions, the -N 2+ group is replaced by something else, and the nitrogen is released as nitrogen gas . For example, if you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed .Physical and Chemical Properties Analysis
Benzenediazonium chloride exists as a colourless solid . The stability of arenediazonium salts is highly sensitive to the counterion .Scientific Research Applications
Synthetic Chemistry Applications
Novel Synthetic Strategies : A study outlined a novel and efficient synthetic strategy for producing 3,5-disubstituted-1-phenyl-1,2,4-triazole derivatives, starting from benzenediazonium chloride. This method highlights the utility of α-nitrohydrazones derived from benzenediazonium chloride in synthesizing triazole derivatives, showcasing its importance in expanding synthetic methodologies due to its mild reaction conditions and high yields (Gui, 2007).
Tautomerism Studies : Research on tautomerism in compounds derived from benzenediazonium chloride coupling with naphthalen-1-ols revealed that the reaction products predominantly exist in hydrazone forms. This finding contradicts previous assumptions about the influence of electron acceptor substituents, suggesting the complex behavior of these compounds and their potential for further chemical studies (Neuerová & Lyčka, 2021).
Dye and Pigment Chemistry
- Investigations into Azo-Hydrazo Tautomerism : The study of 2-(phenyldiazenyl)-4-substituted naphthalen-1-ols provided insights into the azo-hydrazo tautomerism influenced by substitution, offering valuable information for the development of dyes and pigments, where control over tautomeric forms can affect dye properties (Neuerová & Lyčka, 2021).
Polymer Science
- Functional Polymer Development : The reaction of benzenediazonium chloride with resorcinol or phloroglucinol led to the synthesis of new 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols. This research contributes to the field of functional polymers by providing new compounds with significant absorption properties, useful for developing novel materials (Xi, Basset, & Vogl, 1984).
Mechanism of Action
Target of Action
The primary target of Benzenediazonium, 4-chloro-2-nitro-, chloride is the benzene ring . The compound contains an -N2+ group, which is attached to a benzene ring .
Mode of Action
The compound interacts with its target through a set of reactions where the -N2+ group is replaced by something else . For instance, when warmed, the diazonium ion reacts with water in the solution to form phenol . In another reaction, if potassium iodide solution is added to the benzenediazonium chloride solution in the cold, nitrogen gas is given off, and iodobenzene is formed .
Biochemical Pathways
The compound affects the biochemical pathways involving the benzene ring. In the substitution reactions, the nitrogen in the diazonium ion is lost . In other reactions, the nitrogen is retained and used to make a bridge between two benzene rings .
Result of Action
The result of the compound’s action is the formation of new compounds such as phenol and iodobenzene . These compounds are formed through the reactions of the diazonium ion with other substances in the solution .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other substances in the solution . For instance, warming the benzenediazonium chloride solution triggers the reaction that forms phenol . Similarly, the presence of potassium iodide in the solution leads to the formation of iodobenzene .
Safety and Hazards
The compound is harmful if swallowed and may cause serious eye damage and respiratory irritation. Diazonium salts are traditionally referred to as unstable compounds. They have a low stability and a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities and a number of other factors .
Biochemical Analysis
Biochemical Properties
Benzenediazonium, 4-chloro-2-nitro-, chloride is known for its reactivity in substitution and coupling reactions. In biochemical reactions, this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with phenol derivatives to form azo compounds, which are characterized by a nitrogen bridge between two benzene rings . This interaction is facilitated by the diazonium group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biomolecules. Additionally, this compound can undergo substitution reactions where the diazonium group is replaced by other functional groups, such as hydroxyl or halide groups .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of azo compounds through the reaction of this compound with phenolic compounds can impact cellular signaling by modifying the activity of signaling proteins . Additionally, the metabolic processes within cells can be affected by the presence of this compound, as it can participate in reactions that modify key metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as an electrophile in various chemical reactions. The diazonium group (-N₂⁺) is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows this compound to participate in substitution reactions, where the diazonium group is replaced by other functional groups, such as hydroxyl or halide groups . Additionally, the compound can undergo coupling reactions with phenolic compounds to form azo compounds, which are characterized by a nitrogen bridge between two benzene rings . These reactions can lead to the modification of biomolecules, thereby influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to decompose readily, especially in the presence of heat or light . The degradation of this compound can lead to the formation of nitrogen gas and other byproducts, which can impact the long-term effects of the compound on cellular function . In in vitro and in vivo studies, the stability of this compound is a critical factor that influences its effectiveness and the duration of its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes . At higher doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and DNA damage . These effects are dose-dependent and can provide insights into the threshold levels at which the compound becomes harmful to biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its reactivity as a diazonium salt. The compound can interact with enzymes and cofactors that facilitate its conversion into other chemical species . For example, the reaction of this compound with copper (I) cyanide can produce benzonitrile, which can then be hydrolyzed to form carboxylic acids . These metabolic transformations can impact the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its biochemical effects . For instance, the compound may accumulate in regions where it can readily interact with nucleophilic biomolecules, thereby enhancing its reactivity and effectiveness.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the presence of specific functional groups on this compound can facilitate its localization to regions where it can interact with nucleophilic biomolecules, such as the nucleus or mitochondria . This localization can impact the compound’s ability to modify biomolecules and influence cellular processes.
Properties
IUPAC Name |
4-chloro-2-nitrobenzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPAYNGRJNIDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439618 | |
Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-09-5 | |
Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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